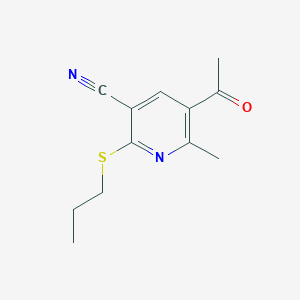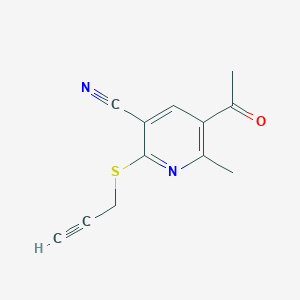![molecular formula C18H10Cl2F6N6O B3035200 8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 303986-23-4](/img/structure/B3035200.png)
8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Übersicht
Beschreibung
8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a useful research compound. Its molecular formula is C18H10Cl2F6N6O and its molecular weight is 511.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
- A study by Sarges et al. (1990) identified that compounds within the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class, which includes the specified chemical, show potential as rapid-onset antidepressants. These compounds exhibited activity in reducing immobility in behavioral despair models in rats, suggesting their therapeutic potential as antidepressants (Sarges et al., 1990).
Antifungal Activity
- Yang et al. (2015) synthesized novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, demonstrating weak antifungal activity. This suggests the chemical's potential in antifungal applications (Yang et al., 2015).
Antiviral and Antimicrobial Activities
- Henen et al. (2011) reported on the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives with potential antiviral and antimicrobial activities. Some compounds in this study demonstrated promising antiviral activity, suggesting a potential application for the chemical (Henen et al., 2011).
AMPA Receptor Antagonist Activity
- Catarzi et al. (2004) explored analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline (TQX-173) for their potential as AMPA receptor antagonists. These compounds, related to the specified chemical, showed promising activity as selective AMPA receptor antagonists (Catarzi et al., 2004).
Antiasthma Agents
- Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, a class including the specified compound, acted as mediator release inhibitors and showed potential as antiasthma agents (Medwid et al., 1990).
Antimicrobial Agents
- Badran et al. (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives, including the chemical , and evaluated them for antimicrobial and antifungal activity. They found that certain derivatives possessed potent antibacterial activity compared to standard treatments (Badran et al., 2003).
Antiproliferative Agents
- Pokhodylo et al. (2020) studied derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines, similar to the specified compound, for anticancer activity. Certain derivatives showed selective influence on specific cancer cell lines, indicating potential as antiproliferative agents (Pokhodylo et al., 2020).
Eigenschaften
IUPAC Name |
8-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F6N6O/c19-9-1-2-11-12(6-9)32-14(29-30-16(32)18(24,25)26)15(33)31(11)4-3-27-13-10(20)5-8(7-28-13)17(21,22)23/h1-2,5-7H,3-4H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTWLUIXKQRSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C(=NN=C3C(F)(F)F)C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Acetyl-2-[(4-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B3035121.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl methyl ether](/img/structure/B3035125.png)
![4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide](/img/structure/B3035127.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3035128.png)
![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3035129.png)
![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035131.png)
![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035136.png)
![6-(2-{[(3-Chloro-2-propenyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3035137.png)
![4,4-dimethyl-2-methylsulfanyl-6-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidine](/img/structure/B3035138.png)
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)